KO 286001
Description
While the provided evidence lacks explicit data on KO 286001, contextual analysis suggests it may belong to a family of halogenated aromatic compounds. Compounds with similar nomenclature (e.g., KO 286006 in ) and structural analogs (e.g., dichloro-/bromo-substituted phenolic derivatives in ) imply that this compound could share functional groups or synthesis pathways common to this class. Due to the absence of direct experimental data for this compound, this analysis focuses on structurally and functionally similar compounds identified in the evidence.
Properties
CAS No. |
119466-67-0 |
|---|---|
Molecular Formula |
C30H57N2O6P |
Molecular Weight |
572.8 g/mol |
IUPAC Name |
2-[4-(dimethylamino)pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphate |
InChI |
InChI=1S/C30H57N2O6P/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35-27-30(36-6-2)28-38-39(33,34)37-26-24-32-22-20-29(21-23-32)31(3)4/h20-23,30H,5-19,24-28H2,1-4H3 |
InChI Key |
IGNUDNBHYTWKPL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+]1=CC=C(C=C1)N(C)C)OCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+]1=CC=C(C=C1)N(C)C)OCC |
Synonyms |
KO 286001 KO-286,001 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KO 286001 typically involves multi-step organic reactions. One common method includes the reaction of specific phosphonate esters with amines under controlled conditions. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process also involves rigorous purification steps, including crystallization and chromatography, to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: KO 286001 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.
Scientific Research Applications
KO 286001 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: this compound is used in studies involving enzyme inhibition and protein phosphorylation.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of KO 286001 involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves the formation of covalent bonds with the enzyme, leading to irreversible inhibition. The pathways involved include the inhibition of protein kinases, which play a crucial role in cell signaling and regulation.
Comparison with Similar Compounds
Structural and Functional Analogs
The following compounds are selected based on their structural similarity (halogenated aromatic frameworks) and synthetic relevance:
Key Comparisons
Physicochemical Properties
- Solubility : Chlorinated compounds (CAS 2314-36-5, 2840-28-0) exhibit higher aqueous solubility (0.687–0.702 mg/mL) compared to brominated or boronated analogs (0.24–0.687 mg/mL) due to polar functional groups (COOH, OH) .
- Bioavailability : Brominated derivatives (CAS 1761-61-1) show moderate GI absorption (Log S = -2.47) and BBB permeability, whereas chlorinated analogs (CAS 2840-28-0) have higher synthetic accessibility (Score: 1.12) .
Q & A
Q. What frameworks improve reproducibility in this compound research?
- Methodological Answer :
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
- Publish raw datasets (e.g., on Zenodo or Figshare) with metadata on instrumentation and software versions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
